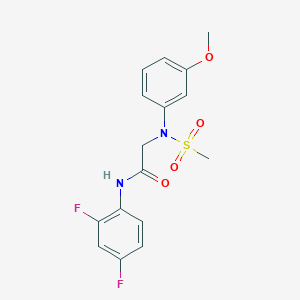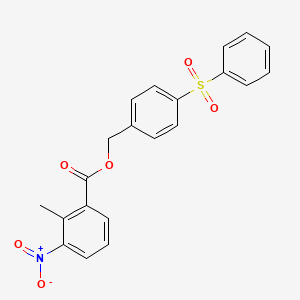![molecular formula C19H21BrN2O2S B3538371 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B3538371.png)
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide
Overview
Description
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide is an organic compound that features a bromophenyl group, a methylsulfanyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 2-bromophenyl.
Introduction of the Methylsulfanyl Group: The bromophenyl intermediate is then reacted with a methylsulfanyl reagent under appropriate conditions to introduce the methylsulfanyl group.
Acetylation: The resulting compound undergoes acetylation to form the acetylated intermediate.
Amidation: Finally, the acetylated intermediate is reacted with N-propan-2-ylbenzamide to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific properties.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Molecular Targets: Specific proteins, nucleic acids, or other biomolecules that the compound interacts with to exert its effects.
Comparison with Similar Compounds
2-[(2-bromophenyl)methylsulfanyl]acetic acid: Shares the bromophenyl and methylsulfanyl groups but differs in the acetic acid moiety.
N-(2-bromophenyl)methanesulfonamide: Contains the bromophenyl group and a methanesulfonamide moiety.
Uniqueness: 2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-13(2)21-19(24)15-8-4-6-10-17(15)22-18(23)12-25-11-14-7-3-5-9-16(14)20/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTTYFMHZPBVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide](/img/structure/B3538293.png)
![[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL (2-METHYLPHENYL) ETHER](/img/structure/B3538295.png)

![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538331.png)
![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B3538338.png)

![1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3538379.png)
![2-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3538389.png)
![2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3538391.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4-DIMETHOXYBENZAMIDE](/img/structure/B3538406.png)
